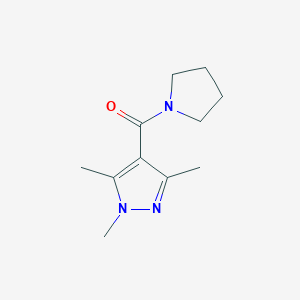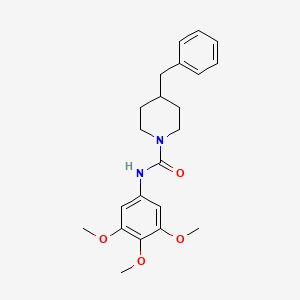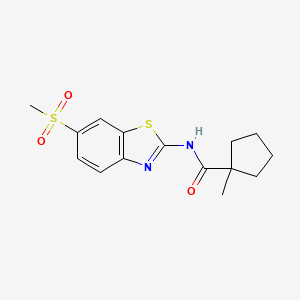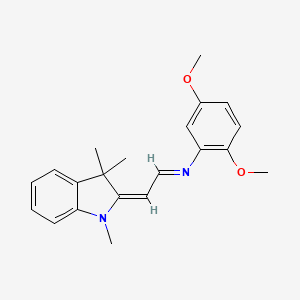![molecular formula C18H16N6O B7463906 N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide, also known as ITE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ITE belongs to the class of aryl hydrocarbon receptor (AhR) agonists, which are known to have immunomodulatory and anti-inflammatory properties.
Mécanisme D'action
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide exerts its biological effects by binding to the AhR, a ligand-activated transcription factor that regulates various biological processes, including cell differentiation, metabolism, and immune responses. Upon binding to AhR, N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide induces the expression of genes that are involved in cell cycle regulation, apoptosis, and immune modulation. N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and regulation of immune responses. In addition, N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been shown to modulate the expression of genes involved in metabolism, cell cycle regulation, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide in lab experiments is its high specificity for AhR, which allows for the selective activation of AhR-mediated signaling pathways. However, one of the limitations of using N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
Future research on N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide should focus on its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the immunomodulatory and anti-inflammatory effects of N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide. Moreover, the development of more potent and selective AhR agonists, including N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide derivatives, could lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide involves the reaction of 3-indole ethanol and 5-tetrazolyl benzoic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with 4-aminobenzoyl chloride to yield N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide. The purity of the compound is verified using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and liver cancer. In addition, N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells, such as T cells and dendritic cells.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(13-7-5-12(6-8-13)17-21-23-24-22-17)19-10-9-14-11-20-16-4-2-1-3-15(14)16/h1-8,11,20H,9-10H2,(H,19,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHMCWLRLONHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)

![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)

![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)

![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)

![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)

